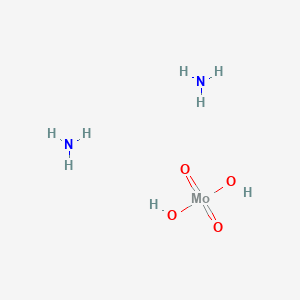
Molybdic acid, diammonia salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdic acid, diammonia salt, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdic acid, diammonia salt is typically prepared by reacting molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction is carried out under controlled conditions to ensure the complete dissolution of molybdenum trioxide and the formation of ammonium molybdate. The reaction can be represented as follows:
MoO3+2NH3+H2O→(NH4)2MoO4
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity molybdenum trioxide and concentrated ammonia solutions. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The resulting solution is then evaporated to obtain crystalline ammonium molybdate, which is further purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Molybdic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide.
Reduction: It can be reduced to form lower oxidation states of molybdenum.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are employed.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of different molybdate salts.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation states of molybdenum compounds
Substitution: Various molybdate salts
Scientific Research Applications
Molybdic acid, diammonia salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: It serves as a source of molybdenum, an essential trace element for various enzymes.
Medicine: It is used in the preparation of certain pharmaceuticals and diagnostic reagents.
Industry: It is employed in the production of pigments, ceramics, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of molybdic acid, diammonia salt involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, serving as cofactors for enzymes and catalysts in industrial processes. The molecular targets include enzymes such as xanthine oxidase and aldehyde oxidase, which require molybdenum for their activity.
Comparison with Similar Compounds
- Sodium molybdate (Na₂MoO₄)
- Calcium molybdate (CaMoO₄)
- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
Comparison: Molybdic acid, diammonia salt is unique due to its high solubility in water and its ability to provide a readily available source of molybdenum ions. Compared to sodium molybdate and calcium molybdate, it is more soluble and easier to handle in aqueous solutions. Ammonium heptamolybdate, on the other hand, contains a higher molybdenum content but is less soluble.
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXBDCICLHKEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MoN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)
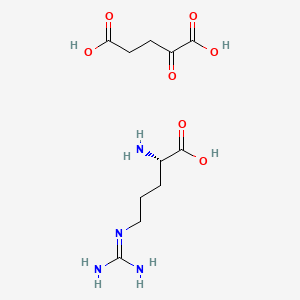
![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)
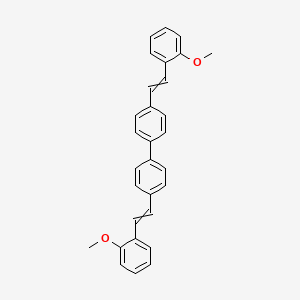
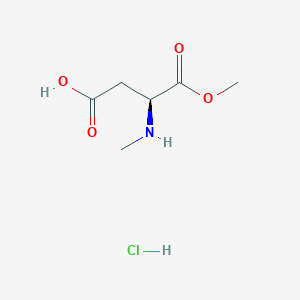
![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)
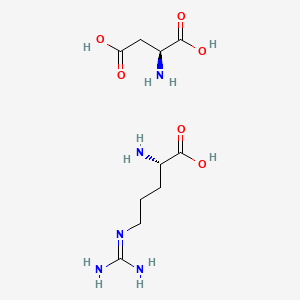
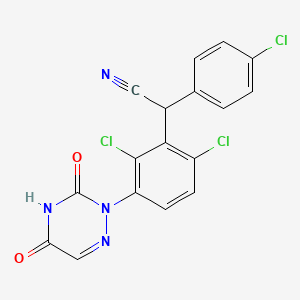
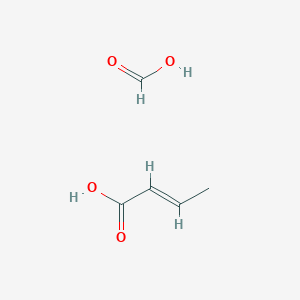
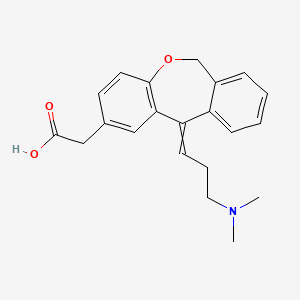
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)
